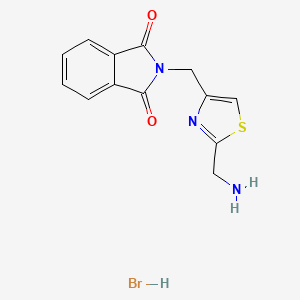

2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide is a complex organic compound that features a thiazole ring and an isoindoline-1,3-dione moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is often carried out under solvent-free conditions or using green chemistry approaches to minimize environmental impact .

Industrial Production Methods

Industrial production of this compound may involve the use of deep eutectic solvents (DES) to streamline the process and enhance yield. These solvents are synthesized using conventional heating and concentrated solar radiation, providing an eco-friendly alternative to traditional methods .

Análisis De Reacciones Químicas

Types of Reactions

2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its antimitotic activity against various human tumor cell lines. The National Cancer Institute (NCI) reported that it displayed significant growth inhibition with a mean GI50 value of approximately 15.72 μM, indicating its potential as a lead compound in cancer therapy .

Case Study: In Vitro Evaluation

A comprehensive evaluation was conducted using a panel of about sixty cancer cell lines, following NCI protocols. The compound demonstrated an average cell growth inhibition rate (GP mean) of 12.53% in a single-dose assay at 10^-5 M concentration, showcasing its efficacy as an anticancer agent .

Drug-Like Properties

The compound's drug-like properties have been assessed using SwissADME software, which evaluates parameters such as solubility, permeability, and toxicity. The results indicate that it possesses favorable drug-like characteristics, making it a candidate for further development in drug design .

Synthesis and Structural Analysis

The synthesis of this compound involves a multi-step process starting from thiazole derivatives and isoindoline precursors. Techniques such as 1H NMR and LC-MS were employed to confirm the structure and purity of the synthesized compound .

Synthesis Overview

- Starting Materials : Thiazole derivatives and isoindoline intermediates.

- Methodology : [2+3]-cyclocondensation reaction followed by Claisen–Schmidt condensation.

- Characterization : Confirmed through spectroscopic methods (NMR, LC-MS).

Potential Applications in Other Therapeutics

Beyond anticancer applications, compounds with similar structural features have been explored for other therapeutic areas:

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, suggesting that this compound may exhibit similar effects.

- Neurological Disorders : Research into similar isoindoline derivatives has indicated potential neuroprotective effects, warranting further investigation into this compound's applicability in treating neurological conditions .

Mecanismo De Acción

The mechanism of action of 2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide involves its interaction with specific molecular targets and pathways. Additionally, it inhibits β-amyloid protein aggregation, indicating a role in the treatment of Alzheimer’s disease .

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylisoindoline-1,3-dione: Shares the isoindoline-1,3-dione scaffold but lacks the thiazole ring.

N-Substituted imides: Similar structural features but with different substituents on the nitrogen atom.

Uniqueness

2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide is unique due to its combination of a thiazole ring and an isoindoline-1,3-dione moiety, which imparts distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .

Actividad Biológica

The compound 2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide, a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of the compound typically involves the reaction of isoindoline derivatives with thiazole moieties. For instance, a study synthesized a series of isoindoline derivatives by introducing various heterocyclic components, including thiazoles, which were characterized using spectroscopic techniques such as IR and NMR .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of isoindoline derivatives. In one study, derivatives were screened for their antimicrobial activity using the agar well diffusion method. The results indicated that many synthesized compounds exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for active compounds were determined, showcasing their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro assays. A notable study conducted by the National Cancer Institute (NCI) evaluated this compound against a panel of approximately sixty human tumor cell lines. The results demonstrated that the compound exhibited significant antitumor activity with a mean GI50 value of 15.72 μM, indicating its effectiveness in inhibiting cancer cell growth .

Case Study 1: Anticancer Evaluation

In a comprehensive study involving the NCI's Developmental Therapeutics Program, the compound was tested across multiple cancer cell lines. The findings revealed a selective sensitivity towards specific cancer types, notably colon cancer cells (COLO 205), where it displayed a selectivity index (SI) of 9.24. This suggests that the compound may be particularly effective in targeting certain malignancies while sparing normal cells .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action indicated that the compound may function through dual inhibition pathways. It was found to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases, alongside its antitumor effects. The IC50 values for AChE inhibition ranged from 0.9 to 19.5 µM across various derivatives, highlighting its potential as a dual-action therapeutic agent .

Data Tables

| Activity | IC50 Values (µM) | Tested Cell Lines |

|---|---|---|

| AChE Inhibition | 0.9 - 19.5 | Various |

| Antitumor Activity | 15.72 | COLO 205 (Colon Cancer) |

| Antimicrobial Activity | MICs varied | Various Bacterial Strains |

Propiedades

IUPAC Name |

2-[[2-(aminomethyl)-1,3-thiazol-4-yl]methyl]isoindole-1,3-dione;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S.BrH/c14-5-11-15-8(7-19-11)6-16-12(17)9-3-1-2-4-10(9)13(16)18;/h1-4,7H,5-6,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWAPPLDTWGECY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CSC(=N3)CN.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.